molecular formula C17H13NO2 B14458882 n-(2-Hydroxynaphthalen-1-yl)benzamide CAS No. 72771-51-8

n-(2-Hydroxynaphthalen-1-yl)benzamide

Cat. No.: B14458882
CAS No.: 72771-51-8
M. Wt: 263.29 g/mol
InChI Key: YENFCPBMURAKPF-UHFFFAOYSA-N
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Description

n-(2-Hydroxynaphthalen-1-yl)benzamide: is an organic compound that belongs to the class of naphthalenes and benzamides. This compound is characterized by the presence of a hydroxyl group attached to the naphthalene ring and a benzamide moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Hydroxynaphthalen-1-yl)benzamide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and benzamide. This reaction can be catalyzed by various acids or bases under different conditions. For instance, the use of acidic ionic liquids or cetrimonium bromide in aqueous medium has been reported to yield high efficiency and operational simplicity .

Industrial Production Methods: Industrial production methods for this compound often involve multi-component reactions (MCRs) due to their high atom economy and procedural convenience. These methods utilize catalysts such as zirconyl triflate or sulfanilic acid under solvent-free conditions to achieve high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions: n-(2-Hydroxynaphthalen-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: It can undergo electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted naphthalenes, benzamides, and their derivatives .

Scientific Research Applications

n-(2-Hydroxynaphthalen-1-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of n-(2-Hydroxynaphthalen-1-yl)benzamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • n-(1-Hydroxynaphthalen-5-yl)benzamide
  • (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide
  • N,N′-(azanediylbis(ethane-2,1-diyl))bis(2-(((E)-(2-hydroxynaphthalen-1-yl)methylene)amino)benzamide)

Comparison: n-(2-Hydroxynaphthalen-1-yl)benzamide is unique due to its specific structural features and the presence of both hydroxyl and benzamide groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

72771-51-8

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

N-(2-hydroxynaphthalen-1-yl)benzamide

InChI

InChI=1S/C17H13NO2/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17(20)13-7-2-1-3-8-13/h1-11,19H,(H,18,20)

InChI Key

YENFCPBMURAKPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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